7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 862663-10-3
VCID: VC2003908
InChI: InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22)
SMILES: CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl
Molecular Formula: C18H14ClNO3
Molecular Weight: 327.8 g/mol

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 862663-10-3

Cat. No.: VC2003908

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid - 862663-10-3

Specification

CAS No. 862663-10-3
Molecular Formula C18H14ClNO3
Molecular Weight 327.8 g/mol
IUPAC Name 7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22)
Standard InChI Key OOUWSZYSLOCIEU-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl
Canonical SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl

Introduction

Chemical Identity and Properties

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 862663-10-3) is a heterocyclic compound belonging to the quinoline family. This compound is characterized by several key substituents on its quinoline core structure that differentiate it from related derivatives.

Basic Chemical Information

PropertyValue
Chemical Name7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS Registry Number862663-10-3
Molecular FormulaC18H14ClNO3
Molecular Weight327.76 g/mol
Chemical StructureQuinoline core with chloro (position 7), methyl (position 8), methoxyphenyl (position 2), and carboxylic acid (position 4) substituents

Structural Identifiers

The compound can be identified using several standardized chemical identifiers:

Identifier TypeValue
InChI KeyOOUWSZYSLOCIEU-UHFFFAOYSA-N
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl

These identifiers facilitate database searches and structure verification in chemical repositories and research databases .

Structural Characteristics and Related Compounds

Core Structure Analysis

The quinoline core of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine ring, creating the characteristic heterocyclic structure. The specific arrangement of the four substituents plays a crucial role in determining the compound's three-dimensional configuration and consequent biological interactions.

The carboxylic acid group at position 4 confers acidic properties and provides a site for hydrogen bonding and potential salt formation. The 2-methoxyphenyl substituent at position 2 introduces steric bulk and additional electron density through the methoxy group, which may influence binding interactions with biological targets .

Comparison with Related Quinoline Derivatives

Several structurally related quinoline carboxylic acids have been documented in the literature, with varying substituents at positions 2, 7, and 8:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid862663-10-3C18H14ClNO3327.76
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid500356-69-4C17H11Cl2NO2332.2
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid588711-30-2C19H16ClNO2325.8
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid500346-26-9C17H12ClNO2297.7
7-Methyl-2-phenylquinoline-4-carboxylic acid181048-54-4C17H13NO2263.29

The key structural variations among these analogs involve modifications to the aromatic substituent at position 2 and the presence or absence of the chloro group at position 7 . These subtle structural differences can significantly impact pharmacological properties and biological activities.

Synthesis Methods

Patent Information

Chinese patent CN111377863A describes preparation methods for 7-chloro-8-quinoline carboxylic acid derivatives, which may provide insights into synthetic approaches applicable to this specific compound. The patent details reaction conditions and methodologies that could be adapted for the synthesis of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid .

Biological Activities

Anticancer Properties

Recent research has highlighted the significant anticancer potential of quinoline derivatives, with specific mention of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid in this context. Quinoline derivatives have demonstrated activity against various cancer cell lines through multiple mechanisms of action.

Mechanisms of Anticancer Activity

The anticancer properties of quinoline-4-carboxylic acids, including 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, are believed to involve:

  • Histone deacetylase (HDAC) inhibition

  • Induction of apoptosis and cell cycle arrest

  • DNA intercalation capabilities

  • Interference with specific enzymes involved in cancer progression

Cytotoxicity Studies

Studies on related quinoline derivatives have shown promising results in cytotoxicity testing against multiple cancer cell lines. While specific data for 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is limited, related compounds have demonstrated activity against:

Cancer Cell LineType of CancerObserved Activity
MCF-7Breast cancerApoptosis induction, cell cycle arrest
A549Lung cancerAntiproliferative effects
HT-29Colorectal cancerGrowth inhibition

These findings suggest potential applications for 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid in cancer treatment strategies .

Structure-Activity Relationships

  • The carboxylic acid group at position 4 facilitates interactions with biological targets through hydrogen bonding and ionic interactions

  • The 2-methoxyphenyl substituent potentially enhances binding affinity to specific cellular targets

  • The chloro group at position 7 likely increases lipophilicity and may improve membrane penetration

  • The methyl group at position 8 can influence the electronic distribution across the quinoline ring system

Research Applications and Future Directions

Medicinal Chemistry Applications

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has several potential applications in medicinal chemistry:

  • As a lead compound for developing novel anticancer agents

  • In structural modification studies to improve potency and selectivity

  • As a tool for investigating biological pathways relevant to cancer progression

  • In combination therapy approaches with established anticancer drugs

Experimental Considerations

Researchers working with 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid should note:

  • The compound is typically used for in vitro research purposes only

  • Standard handling precautions for research chemicals should be observed

  • Solubility characteristics may require optimization for biological testing

  • Purity verification is essential for accurate biological activity assessment

Future Research Directions

Several promising avenues for future research on 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid include:

  • Comprehensive mechanism of action studies to elucidate specific molecular targets

  • Structure-based design of more potent analogs with improved pharmacokinetic properties

  • Combination studies with established therapeutic agents to identify synergistic effects

  • Development of targeted delivery systems to enhance efficacy and reduce potential side effects

  • Exploration of additional biological activities beyond anticancer properties

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